

Application Notes and Protocols for Fluorescence Microscopy Using Cy7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7

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These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye, **Cy7**, for various fluorescence microscopy applications. This document includes the key properties of **Cy7**, detailed protocols for antibody conjugation, cellular imaging, and in vivo imaging, as well as a workflow diagram for clarity.

Cy7 Dye Properties and Characteristics

Cy7 is a cyanine dye that fluoresces in the near-infrared spectrum, making it an ideal probe for deep-tissue imaging and applications where minimizing autofluorescence from biological samples is critical.^[1] Its long emission wavelength allows for greater tissue penetration compared to dyes that emit in the visible region.^[2] **Cy7** can be conjugated to various biomolecules, such as antibodies, peptides, and nucleic acids, for targeted imaging.^{[1][2]}

Quantitative Data Summary

For ease of comparison, the key quantitative properties of **Cy7** are summarized in the table below.

Property	Value	References
Maximum Excitation Wavelength (λ_{ex})	~750 nm	[3]
Maximum Emission Wavelength (λ_{em})	~775 nm	[3]
Molar Extinction Coefficient (ϵ)	>200,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	~0.3	[4]
Recommended Excitation Laser	750 nm	
Recommended Emission Filter	780 - 850 nm	

Experimental Protocols

Detailed methodologies for key experiments involving **Cy7** are provided below.

Protocol 1: Conjugation of Cy7 NHS Ester to Antibodies

This protocol describes the covalent labeling of antibodies with **Cy7** N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- Cy7** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

- **Antibody Preparation:** Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing substances.
- **Cy7 NHS Ester Preparation:** Immediately before use, dissolve the **Cy7** NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- **Conjugation Reaction:**
 - Bring the antibody solution to room temperature.
 - Slowly add a 10- to 20-fold molar excess of the dissolved **Cy7** NHS ester to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.
- **Purification:**
 - Separate the **Cy7**-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with storage buffer.
 - Collect the first colored fraction, which contains the labeled antibody.
- **Characterization (Optional):** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for **Cy7**).
- **Storage:** Store the purified **Cy7**-conjugated antibody at 4°C in the dark. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for staining fixed and permeabilized cells with a **Cy7**-conjugated antibody.

Materials:

- Cells grown on coverslips or in imaging-compatible plates
- Phosphate-buffered saline (PBS)
- Fixation solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
- **Cy7**-conjugated primary or secondary antibody
- Nuclear counterstain (optional, e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Preparation:
 - Wash the cells three times with PBS.
- Fixation:
 - Incubate the cells with 4% PFA for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[\[5\]](#)
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

- Antibody Staining:
 - Dilute the **Cy7**-conjugated antibody to the predetermined optimal concentration in blocking buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's instructions.
 - Wash the cells three times with PBS.
- Mounting:
 - Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
 - Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging:
 - Image the slides using a fluorescence microscope equipped with appropriate filters for **Cy7** (Excitation: ~750 nm, Emission: ~780-850 nm).

Protocol 3: In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using a **Cy7**-labeled probe.

Materials:

- Mouse model
- **Cy7**-labeled imaging probe (e.g., antibody, peptide, or small molecule)

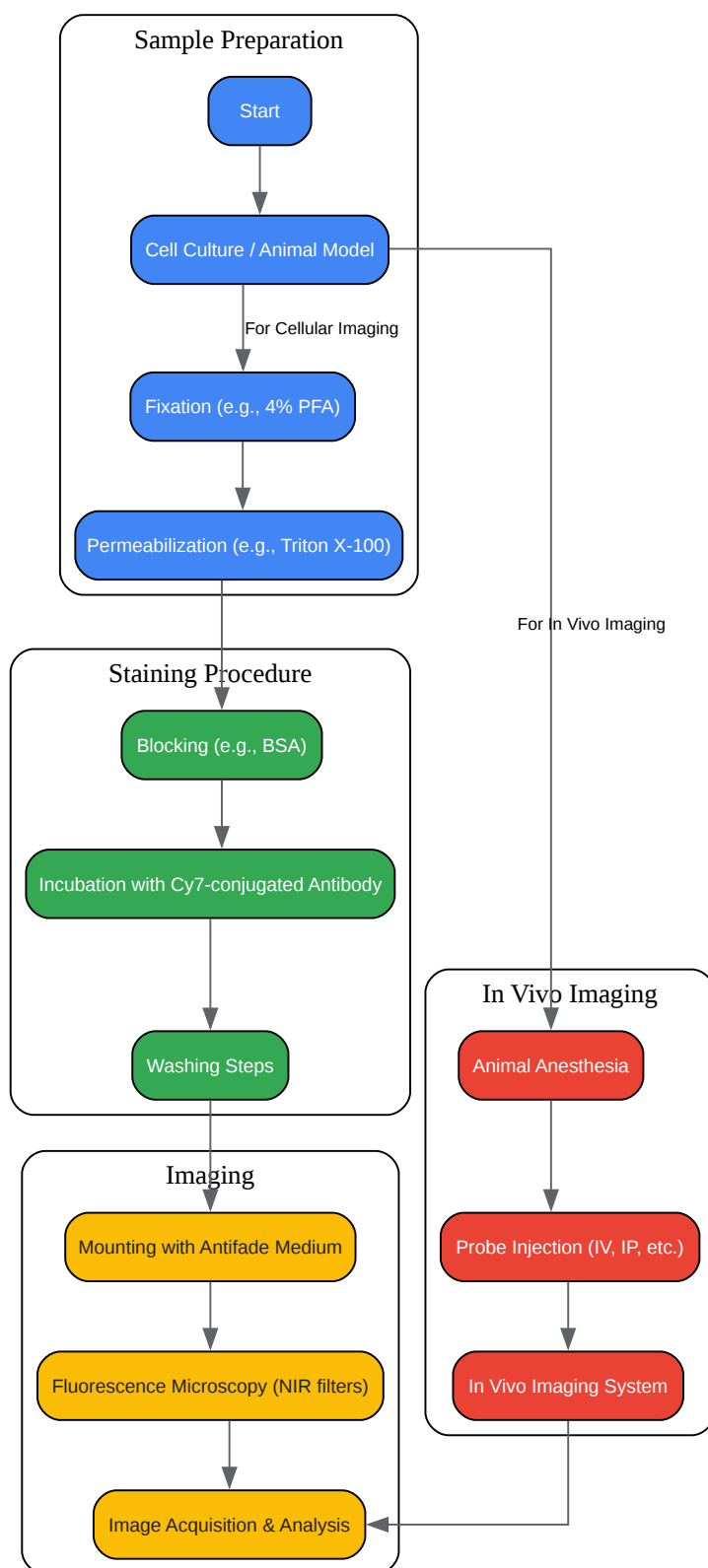
- Sterile PBS or other appropriate vehicle for injection
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- In vivo imaging system with NIR fluorescence capabilities

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using a calibrated vaporizer or intraperitoneal injection.
 - Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a warming pad.
- Probe Administration:
 - Administer the **Cy7**-labeled probe via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection). The optimal dose and route should be determined empirically for each probe and application.
- Image Acquisition:
 - Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for target accumulation and clearance of non-specific signal.
 - Use an appropriate excitation light source (e.g., ~750 nm laser or filtered white light) and an emission filter that captures the fluorescence of **Cy7** (e.g., 780-850 nm).
 - Acquire both a white-light image for anatomical reference and a fluorescence image.
- Data Analysis:
 - Overlay the fluorescence image onto the white-light image to localize the signal.
 - Quantify the fluorescence intensity in regions of interest (ROIs) to assess probe biodistribution and target engagement.

Visualizations

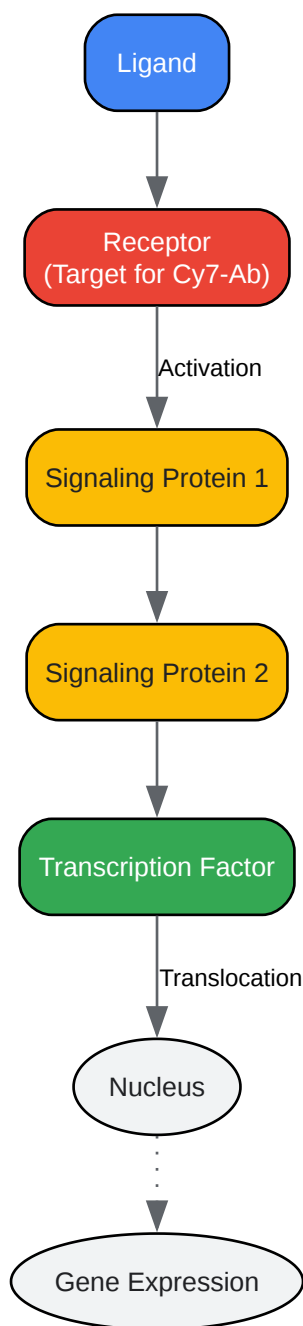
Experimental Workflow for Fluorescence Microscopy using Cy7



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Caption: Workflow for fluorescence microscopy using **Cy7**, from sample preparation to image analysis.

Signaling Pathway (Generic Example)



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Caption: A generic signaling pathway illustrating a potential target for a **Cy7**-labeled antibody.

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- To cite this document: BenchChem. [Application Notes and Protocols for Fluorescence Microscopy Using Cy7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7980988#protocol-for-fluorescence-microscopy-using-cy7]

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